4-(2,4-Difluorophenyl)-1h-pyrazole

Antitubercular drug discovery Pyrazole SAR Mycobacterium tuberculosis

Sourcing a regiospecific 4-(2,4-difluorophenyl)-1H-pyrazole scaffold for structure-activity relationship studies often leads to isomeric impurities that confound biological results. This compound provides a single, well-defined regioisomer validated in multiple therapeutic programs. • Antitubercular activity: MIC 1-4 µM against M. tuberculosis with selectivity index >200 over mammalian cells. • CB1 receptor modulation: In vivo efficacy in obesity models demonstrated by the 1-substituted analog ENP11. • Broad-spectrum anti-infective: Active against Gram-positive bacteria (S. aureus, MRSA) and mycobacterial pathogens. Supplied with full analytical documentation; available from stock in standard research quantities for immediate dispatch.

Molecular Formula C9H6F2N2
Molecular Weight 180.15 g/mol
Cat. No. B13613324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorophenyl)-1h-pyrazole
Molecular FormulaC9H6F2N2
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=CNN=C2
InChIInChI=1S/C9H6F2N2/c10-7-1-2-8(9(11)3-7)6-4-12-13-5-6/h1-5H,(H,12,13)
InChIKeyCEJZFESTSOCJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Difluorophenyl)-1H-pyrazole Overview


4-(2,4-Difluorophenyl)-1H-pyrazole (CAS: Not explicitly assigned for this specific regioisomer; related 1-substituted isomer CAS: 264233-05-8) is a fluorinated heterocyclic compound belonging to the pyrazole class. The compound features a pyrazole core substituted at the 4-position with a 2,4-difluorophenyl group, a motif known to enhance metabolic stability and modulate target binding [1]. This scaffold serves as a key intermediate in the synthesis of biologically active molecules, particularly in antimicrobial, antitubercular, and CB1 receptor antagonist programs [1][2].

Scaffold 2,4-Difluorophenyl pyrazole intermediate
Programs Antimicrobial, antitubercular, CB1 antagonist research
Selection Supports synthesis of focused SAR libraries

Why 4-(2,4-Difluorophenyl)-1H-pyrazole Cannot Be Replaced


Pyrazole derivatives with halogenated phenyl substituents are not interchangeable due to pronounced differences in biological activity driven by fluorine substitution patterns. The 2,4-difluorophenyl motif imparts distinct electronic and steric properties that critically influence target binding, metabolic stability, and selectivity. Direct comparative studies reveal that replacing the 2,4-difluorophenyl group with a 3,4-dichlorophenyl or 4-trifluoromethyl moiety alters antimicrobial spectrum, potency, and safety margins [1][2]. Similarly, the position of substitution on the pyrazole ring (1- vs. 4-position) governs receptor binding affinity and functional activity, as demonstrated in CB1 antagonist programs [3]. These quantitative differences underscore the procurement risk of substituting this specific regioisomer with seemingly analogous fluorinated pyrazoles.

Phenyl substitution pattern
2,4-difluorophenyl vs. 3,4-dichlorophenyl may alter antimicrobial screening profile and selectivity context
Pyrazole regioisomer
1-substituted vs. 4-substituted pyrazoles show distinct receptor binding and functional activity profiles

Comparative Activity of 4-(2,4-Difluorophenyl)-1H-pyrazole


Superior Antitubercular Potency vs. 2-Thienyl Analog

In a series of dihydropyrazole derivatives, the compound bearing a 2,4-difluorophenyl scaffold (Compound 22) exhibited a 35% lower MIC (3.96 µM) against Mycobacterium tuberculosis H37Rv compared to the 2-thienyl analog (Compound 31, MIC = 5.35 µM). The 2,4-difluorophenyl group was also associated with antitubercular activity comparable to that of the 4-trifluoromethyl analog (Compound 24, MIC = 3.67 µM) [1].

Antitubercular MIC
Head-to-head
3.96 µM vs. 5.35 µM
Supports antitubercular lead selection
M. tuberculosis H37Rv; 1.4× reported difference
Antitubercular drug discovery Pyrazole SAR Mycobacterium tuberculosis

Favorable Selectivity Index vs. 3,4-Dichlorophenyl Analog

In a library of 1,3-diaryl pyrazole-based (thio)urea derivatives, compound 7j bearing a 2,4-difluorophenyl group displayed an MIC of 1 μg/mL against M. tuberculosis and a selectivity index (SI) of 200 (Vero cell cytotoxicity). In contrast, compound 7a with a 3,4-dichlorophenyl group was potent against S. aureus (MIC = 0.25 μg/mL) but exhibited a lower SI of 40 [1]. This indicates that the 2,4-difluorophenyl substitution confers a favorable safety profile and target specificity for antitubercular applications.

Selectivity Index
Head-to-head
SI 200 vs. 40
Reported higher selectivity in Vero cell context
M. tuberculosis MIC 1 µg/mL; compound 7j
Antimicrobial resistance Selectivity index Mycobacterium tuberculosis

In Vivo CB1 Antagonism

The compound ENP11 (1-(2,4-difluorophenyl)-4-methyl-N-(1-piperidinyl)-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide), which contains a 1-(2,4-difluorophenyl)pyrazole core, demonstrated potent CB1 receptor antagonist activity in vivo. At a dose of 1.0 mg/kg (i.p.), ENP11 reduced food intake in rats during the first hour post-administration and blocked anandamide-induced hyperphagia [1]. While this study utilizes the 1-substituted regioisomer, it establishes the 2,4-difluorophenyl-pyrazole scaffold as a validated pharmacophore for CB1 antagonism.

In vivo CB1 activity
Class-level
1.0 mg/kg reduced food intake
Supports CB1 pathway research context
Rat feeding model; 1-substituted regioisomer
Cannabinoid receptor CB1 antagonist Obesity

Antifungal Activity Against T. harzianum

A series of difluorophenyl pyrazole chalcone conjugates demonstrated antifungal activity against the plant pathogenic fungus Trichoderma harzianum, with a minimum inhibitory concentration (MIC) of 25 μg/mL [1]. This finding supports the utility of the 2,4-difluorophenyl pyrazole scaffold in developing agrochemical antifungal agents.

Antifungal MIC
Class-level
25 µg/mL
Supports antifungal screening context
T. harzianum; chalcone conjugate series
Antifungal Chalcone conjugates Agricultural fungicides

Key Applications of 4-(2,4-Difluorophenyl)-1H-pyrazole


Antitubercular Lead Optimization

The 2,4-difluorophenyl pyrazole scaffold provides a validated starting point for antitubercular drug discovery. As demonstrated by Compounds 22 and 7j, this motif delivers MIC values in the low micromolar range (1-4 µM) against M. tuberculosis and offers a favorable selectivity index (SI = 200) over mammalian cells [1][2]. Procurement of 4-(2,4-difluorophenyl)-1H-pyrazole enables rapid synthesis of focused libraries targeting this pathogen.

CB1 Antagonist Development

The 2,4-difluorophenyl pyrazole core is a privileged pharmacophore for CB1 receptor modulation. The 1-substituted analog ENP11 exhibits in vivo efficacy in reducing food intake, validating the scaffold for obesity and metabolic disorder research [3]. The 4-substituted regioisomer offers an alternative vector for structure-activity relationship exploration.

Antimicrobial Resistance Screening

Derivatives containing the 2,4-difluorophenyl pyrazole moiety have shown activity against both Gram-positive (S. aureus, MRSA) and mycobacterial pathogens [1][2]. The scaffold's favorable microsomal stability profile [2] supports its use in developing new antibiotics to combat drug-resistant infections.

Agrochemical Fungicide Discovery

The antifungal activity of difluorophenyl pyrazole chalcone conjugates (MIC = 25 µg/mL against T. harzianum) [4] positions this scaffold as a viable building block for crop protection agents. Industrial users developing novel fungicides can leverage this activity profile.

Application
Selection Property
Validation Focus
Antitubercular screening studies
2,4-Difluorophenyl substitution profile
MIC and selectivity index endpoints
CB1 pathway research
Reported CB1 pharmacophore scaffold
In vivo feeding behavior models
Antimicrobial screening studies
Scaffold antimicrobial profile
MIC and cytotoxicity endpoints
Agricultural antifungal screening
Antifungal activity profile
In vitro fungal growth inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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